molecular formula C10H22N2O B13193452 3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol

3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol

Cat. No.: B13193452
M. Wt: 186.29 g/mol
InChI Key: IXXVXLOYTGOEIU-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpiperidine with 2-methylpropan-2-amine under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
  • 1-((1-amino-2-methylpropan-2-yl)amino)-3-(naphthalen-1-yloxy)propan-2-ol
  • 3-(1-amino-2-methylpropan-2-yl)oxolan-3-ol

Uniqueness

3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-9(2,7-11)10(13)5-4-6-12(3)8-10/h13H,4-8,11H2,1-3H3

InChI Key

IXXVXLOYTGOEIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCCN(C1)C)O

Origin of Product

United States

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